

# Application Notes and Protocols: Diphosphanes in Radical Reactions

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## Compound of Interest

Compound Name: *Diphosphane*

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These application notes provide a detailed overview of the use of **diphosphanes** as precursors to phosphorus-centered radicals for carbon-phosphorus bond formation. The protocols outlined herein are based on established and recently developed methodologies, offering practical guidance for synthetic chemists. **Diphosphanes**, upon radical initiation, have proven to be versatile reagents for reactions such as the bisphosphination of unsaturated carbon-carbon bonds and P,P-metathesis, yielding valuable organophosphorus compounds.

## Application 1: Photoinduced Bisphosphination of Alkynes

The photoinduced addition of **diphosphanes** to alkynes is a highly efficient method for the synthesis of vic-1,2-bisphosphinoalkenes, which are important ligands in transition-metal catalysis. This reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the phosphorus-phosphorus bond upon light irradiation.<sup>[1][2]</sup> The use of tetraphenyldiphosphine monosulfide allows for the stereoselective and regioselective introduction of two different phosphorus groups.<sup>[2]</sup>

## Quantitative Data Summary

The following table summarizes the substrate scope for the photoinduced bisphosphination of various alkynes with tetraphenyldiphosphine monosulfide, followed by oxidation.

Entry	Alkyne	Product	Reaction Time (h)	Yield (%)	E/Z Ratio
1	1-Octyne	4a	9	75	90/10
2	Phenylacetylene	4b	2	80	90/10
3	3,3-Dimethyl-1-butyne	4c	9	65	89/11
4	Cyclohexylacetylene	4d	9	68	92/8
5	Benzylacetylene	4e	9	60	88/12
6	4-Phenyl-1-butyne	4f	9	58	90/10
7	4-Chlorophenyl acetylene	4h	2	54	91/9
8	4-Methylphenyl acetylene	4i	2	65	>99/1
9	4-Methoxyphenylacetylene	4j	2	64	>99/1

Data sourced from Yamamoto et al., Molecules, 2022, 27(4), 1284.[1][2][3]

## Experimental Protocol: Photoinduced Bisphosphination of 1-Octyne with Tetraphenyldiphosphine Monosulfide

Materials:

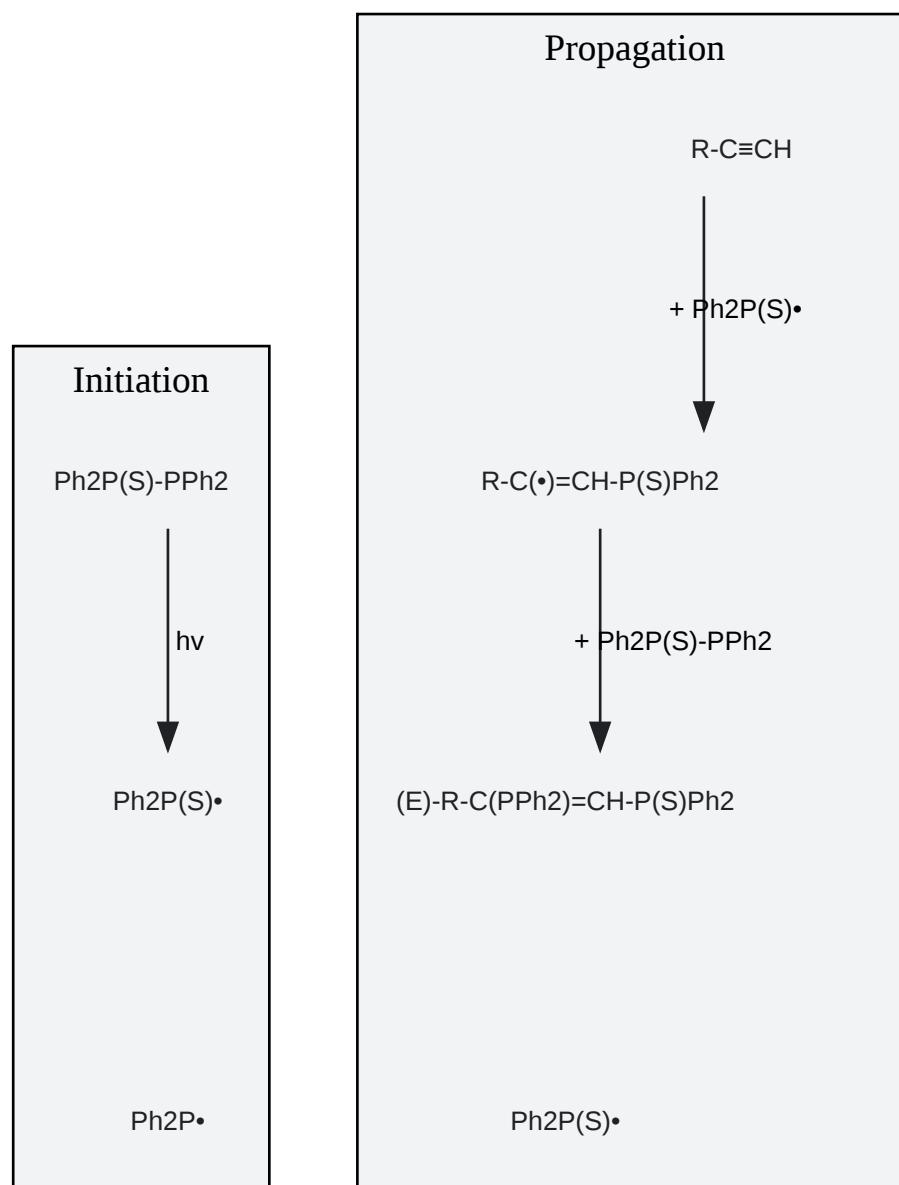
- Tetraphenyldiphosphine monosulfide (1)

- 1-Octyne (2a)
- Degassed, dry dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Pyrex NMR tube
- Argon atmosphere
- Xenon lamp (100 W)
- Water bath

#### Procedure:

- Under an argon atmosphere, add tetraphenyldiphosphine monosulfide (0.4 mmol), 1-octyne (0.4 mmol), and degassed dry  $\text{CH}_2\text{Cl}_2$  (0.4 mL) to a sealed Pyrex NMR tube.[1]
- Irradiate the mixture with a 100 W xenon lamp at a distance of 10 cm for 9 hours.[1]
- To maintain a reaction temperature of 20–25 °C, immerse the NMR tube in a water bath during light exposure.[1]
- After the reaction is complete (monitored by NMR), transfer the mixture to a 10 mL test tube equipped with a stir bar.
- Add 30%  $\text{H}_2\text{O}_2$  (0.4 mmol) to the reaction mixture and stir at 25 °C for 30 minutes to oxidize the trivalent phosphorus group.[3]
- The product, the corresponding oxidized vic-1,2-bisphosphinoalkene, can then be purified by standard chromatographic techniques.

## Proposed Reaction Mechanism



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Caption: Proposed radical mechanism for photoinduced bisphosphination.

## Application 2: Radical-Initiated P,P-Metathesis of Diphosphanes

The exchange of phosphorus groups between different **diphosphane** molecules, known as P,P-metathesis, can occur rapidly under ambient conditions through a radical chain mechanism.<sup>[4][5]</sup> This dynamic process allows for the formation of unsymmetrical

**diphosphanes** from their symmetrical precursors. The reaction is often initiated by trace impurities or light and can be inhibited by radical scavengers.[4][5][6]

## Quantitative Data Summary

The following table summarizes the P,P-metathesis equilibria between various tetra-aryldiphosphanes.

Entry	Diphosphane 1 (X <sub>2</sub> )	Diphosphane 2 (Y <sub>2</sub> )	Solvent	Time to Equilibrium
1	Ph <sub>2</sub> P-PPh <sub>2</sub>	(p-Tol) <sub>2</sub> P-P(p-Tol) <sub>2</sub>	CDCl <sub>3</sub>	< 10 min
2	Ph <sub>2</sub> P-PPh <sub>2</sub>	(p-Anisyl) <sub>2</sub> P-P(p-Anisyl) <sub>2</sub>	CDCl <sub>3</sub>	< 10 min
3	(p-Tol) <sub>2</sub> P-P(p-Tol) <sub>2</sub>	(p-Anisyl) <sub>2</sub> P-P(p-Anisyl) <sub>2</sub>	CDCl <sub>3</sub>	< 10 min
4	Ph <sub>2</sub> P-PPh <sub>2</sub>	(o-Tol) <sub>2</sub> P-P(o-Tol) <sub>2</sub>	CDCl <sub>3</sub>	6-12 h
5	(p-Tol) <sub>2</sub> P-P(p-Tol) <sub>2</sub>	(o-Tol) <sub>2</sub> P-P(o-Tol) <sub>2</sub>	CDCl <sub>3</sub>	6-12 h
6	Ph <sub>2</sub> P-PPh <sub>2</sub>	(p-Tol) <sub>2</sub> P-P(p-Tol) <sub>2</sub>	THF	< 10 min

Data sourced from Branfoot et al., Dalton Trans., 2021, 50, 7094.[4][5][6]

## Experimental Protocol: Monitoring P,P-Metathesis by <sup>31</sup>P{<sup>1</sup>H} NMR Spectroscopy

Materials:

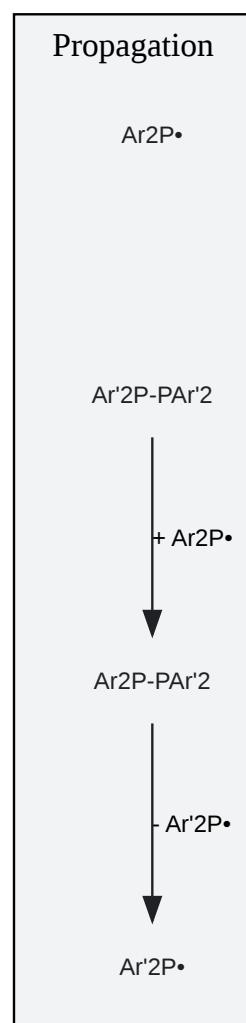
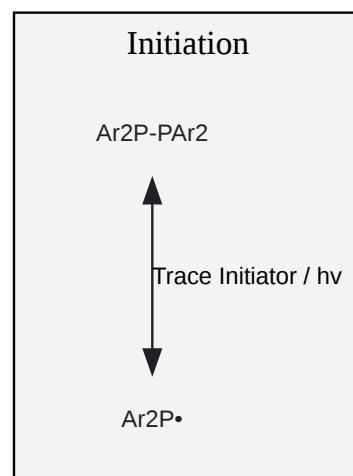
- Tetra-aryldiphosphane 1 (e.g., Tetraphenyldiphosphane, A<sub>2</sub>)
- Tetra-aryldiphosphane 2 (e.g., Tetra(p-tolyl)diphosphane, B<sub>2</sub>)

- Deuterated chloroform ( $\text{CDCl}_3$ ) or other suitable deuterated solvent
- NMR tube

Procedure:

- In a glovebox or under an inert atmosphere, prepare a solution of **diphosphane A<sub>2</sub>** (12.5 mM) in the chosen deuterated solvent.
- In a separate vial, prepare a solution of **diphosphane B<sub>2</sub>** (12.5 mM) in the same solvent.
- Combine equal volumes of the two solutions in an NMR tube.
- Immediately acquire a  $^{31}\text{P}\{^1\text{H}\}$  NMR spectrum of the mixture.
- Continue to monitor the reaction by acquiring subsequent  $^{31}\text{P}\{^1\text{H}\}$  NMR spectra at regular intervals (e.g., every 5-10 minutes for rapid reactions, or hourly for slower reactions) until the ratio of the signals for the starting materials (A<sub>2</sub> and B<sub>2</sub>) and the product (unsymmetrical **diphosphane AB**) remains constant, indicating that equilibrium has been reached.[4][5]
- For reactions that are slow at ambient temperature, the rate can be increased by exposing the NMR tube to UV light (e.g., a handheld UV lamp).[4][5][6]
- To confirm the radical nature of the reaction, a control experiment can be performed by adding a radical scavenger, such as TEMPO, to the initial mixture. A significant inhibition or complete cessation of the metathesis reaction is indicative of a radical pathway.[4][5][6][7]

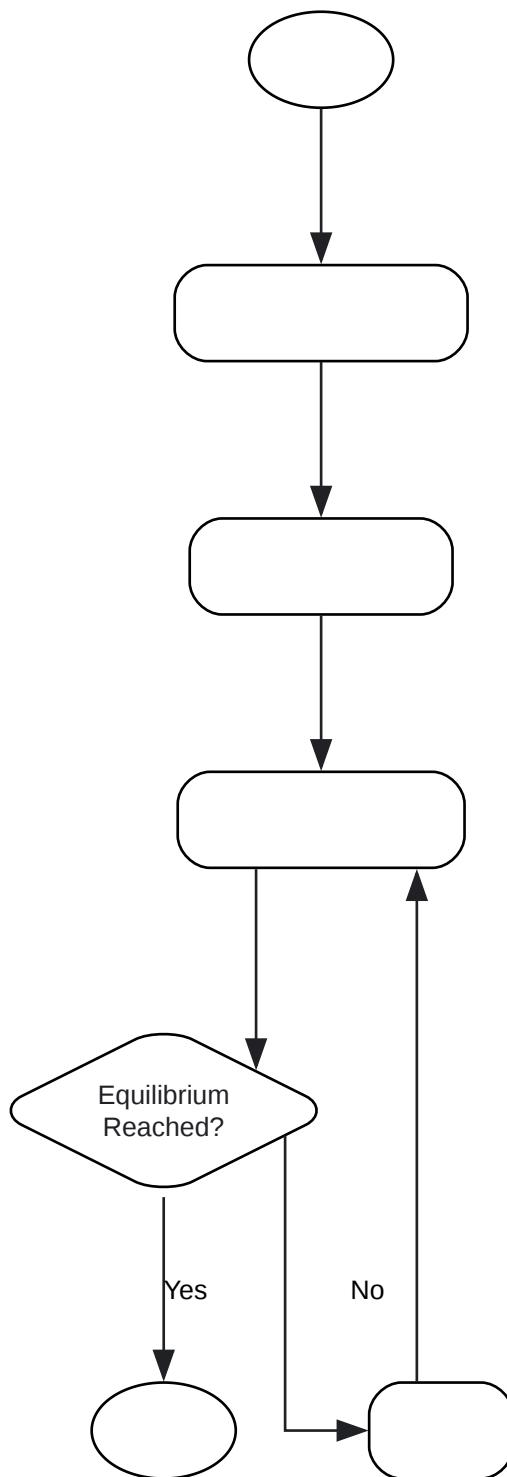
## Proposed Reaction Mechanism



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Caption: Proposed radical chain mechanism for P,P-metathesis of **diphosphanes**.

## Experimental Workflow Diagram



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Caption: Workflow for monitoring P,P-metathesis by NMR.

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